Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

Catalog No.
S3382050
CAS No.
1251001-87-2
M.F
C20H26N2O6
M. Wt
390.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(te...

CAS Number

1251001-87-2

Product Name

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

IUPAC Name

(2S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid

Molecular Formula

C20H26N2O6

Molecular Weight

390.4

InChI

InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24)/t14-,15-,16+/m0/s1

InChI Key

CSYNHJIDCIEPDB-HRCADAONSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](N([C@@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O

Synthesis and Characterization:

Potential Applications:

While the specific applications of this compound itself are not widely reported in scientific literature, the broader class of compounds it belongs to, pyrrolo[3,4-b]pyrroles, have attracted interest in medicinal chemistry due to their potential biological activities. Research has explored their potential as:

  • Anticonvulsants: Studies have investigated their potential for treating epilepsy due to their ability to modulate voltage-gated sodium channels. []
  • Anticancer agents: Research has explored their potential to target specific enzymes involved in cancer cell growth and proliferation. []

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound with the molecular formula C20_{20}H26_{26}N2_{2}O6_{6} and a molecular weight of 390.44 g/mol. This compound features a bicyclic structure that incorporates both a pyrrole and a pyrrolidine ring, making it notable for its potential biological activities and applications in medicinal chemistry. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its stability and solubility, which is advantageous for various

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to produce amides.
  • Nucleophilic Substitution: The benzyloxy group can be substituted under certain conditions, allowing for further functionalization of the molecule.

These reactions are facilitated by the presence of reactive functional groups within the compound's structure.

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid exhibits promising biological activities. It has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases. The compound's structural features suggest it may interact with biological targets similar to other known pharmacophores.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: To form the bicyclic structure, cyclization can be achieved through various methods such as:
    • Condensation reactions involving appropriate precursors.
    • Ring-closing reactions using coupling agents.
  • Functional Group Modifications: After the core structure is formed, functional groups like benzyloxy and tert-butoxycarbonyl can be introduced through:
    • Protecting group strategies to ensure selective reactions.
    • Coupling reactions using activating agents like carbonyldiimidazole or dicyclohexylcarbodiimide.
  • Purification Techniques: Following synthesis, purification methods such as chromatography are employed to isolate the desired product from by-products.

This compound finds applications in various fields, including:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Chemical Biology: In studies exploring enzyme inhibition and protein interactions.
  • Material Science: Potential use in creating novel materials due to its unique structural properties.

Interaction studies are crucial for understanding how Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In vitro Assays: To evaluate biological activity against specific enzymes or cell lines.

These studies help elucidate the mechanism of action and potential therapeutic effects of the compound.

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid885270-31-50.92Contains a piperidine ring instead of pyrrole
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid195877-90-80.89Features a propanoic acid moiety
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid42417-66-30.84Contains a branched chain structure
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid183673-66-70.84Incorporates Fmoc protecting group
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid273222-06-30.83Features a fluorenyl protecting group

The unique bicyclic structure combined with specific functional groups makes Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid distinct among these compounds, potentially leading to unique biological activities and applications in drug development.

XLogP3

2.4

Dates

Last modified: 08-19-2023

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